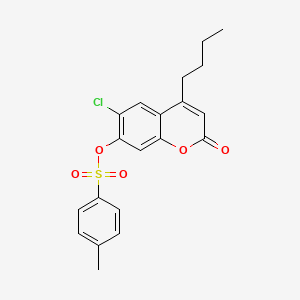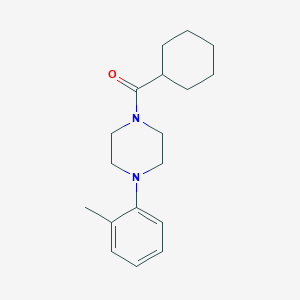![molecular formula C15H12BrClN2OS B4985376 6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B4985376.png)
6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a benzimidazole derivative that has been synthesized through a specific method, and its mechanism of action and physiological effects have been extensively studied. In
Mechanism of Action
The mechanism of action of 6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cellular processes such as DNA replication and repair. This inhibition leads to the activation of apoptotic pathways, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole has several biochemical and physiological effects. It has been found to induce DNA damage and inhibit cell proliferation in cancer cells. Additionally, it has been shown to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins. Other effects of this compound include its ability to inhibit the activity of certain enzymes and its potential as a fluorescent probe for detecting biomolecules.
Advantages and Limitations for Lab Experiments
One advantage of using 6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potentially useful compound for studying the mechanism of cell death and developing new cancer treatments. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole. One area of focus could be on developing new cancer treatments based on the mechanism of action of this compound. Another area of research could be on identifying potential side effects and toxicity of this compound, which could help in developing safer and more effective treatments. Additionally, further studies could be conducted to explore the potential applications of this compound as a fluorescent probe for detecting biomolecules.
Synthesis Methods
The synthesis of 6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole involves the reaction of 2-(4-chlorophenoxy)ethylthiol with 4,5-dibromo-1,2-phenylenediamine. The reaction is carried out in the presence of a catalyst such as copper (I) iodide and a solvent such as N,N-dimethylformamide. This method has been proven to be effective in producing high yields of 6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole.
Scientific Research Applications
6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole has been found to have potential applications in scientific research, particularly in the field of cancer treatment. Studies have shown that this compound has antitumor activity and can induce apoptosis in cancer cells. Additionally, it has been found to inhibit the growth of cancer cells in vitro and in vivo. Other potential applications of this compound include its use as a fluorescent probe for detecting DNA, RNA, and proteins.
properties
IUPAC Name |
6-bromo-2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2OS/c16-10-1-6-13-14(9-10)19-15(18-13)21-8-7-20-12-4-2-11(17)3-5-12/h1-6,9H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCURZNWDNPYFIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCSC2=NC3=C(N2)C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(6-Bromobenzimidazol-2-ylthio)ethoxy]-1-chlorobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4985322.png)


![3,3'-thiobis[1-(cyclohexylamino)-2-propanol]](/img/structure/B4985335.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4985343.png)



![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-(1H-pyrazol-1-yl)-1-propanamine](/img/structure/B4985377.png)
![4-{[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4985381.png)

![methyl 3-(3-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4985392.png)
![3-(2-methoxyethyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985400.png)